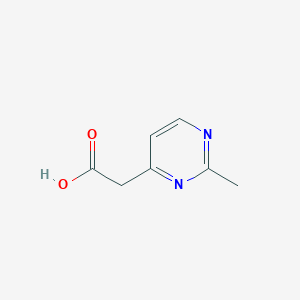
2-(2-Methylpyrimidin-4-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methylpyrimidin-4-yl)acetic acid is an organic compound with the molecular formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The compound is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpyrimidin-4-yl)acetic acid typically involves the reaction of 2-methylpyrimidine with acetic acid derivatives under controlled conditions. One common method includes the use of Grignard reagents, which react with pyrimidine N-oxides to form the desired product . Another method involves the use of organometallic intermediates, such as organolithium reagents, which are treated with borate to yield the intermediate boronate, followed by an acidic work-up to produce the final compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. These methods may include the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methylpyrimidin-4-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include pyrimidine N-oxides, alcohols, amines, and various substituted derivatives of this compound .
Applications De Recherche Scientifique
2-(2-Methylpyrimidin-4-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of various chemical products, including agrochemicals and dyes
Mécanisme D'action
The mechanism of action of 2-(2-Methylpyrimidin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. For example, it may inhibit the activity of enzymes involved in nucleic acid synthesis, leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Methylpyridin-4-yl)acetic acid: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
2-(2-Methylthiazol-4-yl)acetic acid: Contains a thiazole ring instead of a pyrimidine ring.
2-(2-Methylimidazol-4-yl)acetic acid: Features an imidazole ring in place of the pyrimidine ring.
Uniqueness
2-(2-Methylpyrimidin-4-yl)acetic acid is unique due to its specific pyrimidine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and development, particularly in the synthesis of novel compounds with potential therapeutic applications .
Propriétés
Formule moléculaire |
C7H8N2O2 |
|---|---|
Poids moléculaire |
152.15 g/mol |
Nom IUPAC |
2-(2-methylpyrimidin-4-yl)acetic acid |
InChI |
InChI=1S/C7H8N2O2/c1-5-8-3-2-6(9-5)4-7(10)11/h2-3H,4H2,1H3,(H,10,11) |
Clé InChI |
ODWKPBQRQMMEQC-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CC(=N1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















